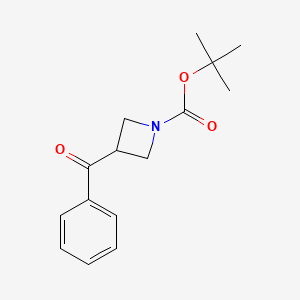

Tert-butyl 3-benzoylazetidine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 3-benzoylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12(10-16)13(17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAYGQJOYINJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of Tert-butyl 3-benzoylazetidine-1-carboxylate

Technical Monograph: Tert-butyl 3-benzoylazetidine-1-carboxylate Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery

Executive Summary: The Constrained Ketone Scaffold

This compound (CAS: 206446-44-8) represents a high-value pharmacophore precursor in modern drug design. Unlike flexible piperidine or pyrrolidine analogs, the azetidine ring introduces significant conformational constraints, reducing the entropic penalty of ligand-target binding.

For the medicinal chemist, this molecule serves as a dual-functional "linchpin":

-

The Benzoyl Group: Acts as a "warhead" for further diversification (reduction, reductive amination, or Grignard addition), introducing a vector-defined aryl group.

-

The Azetidine Core: Provides a rigid, sp³-rich spacer that improves metabolic stability and solubility compared to larger saturated heterocycles.

This guide details the physicochemical profile, validated synthetic routes, and reactivity logic required to utilize this scaffold effectively in lead optimization.

Chemical Identity & Physicochemical Profile

This compound is characterized by the orthogonality of its functional groups: the acid-labile Boc-amine and the nucleophile-reactive ketone.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 206446-44-8 |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| Physical State | Viscous Oil or Low-Melting Solid (Polymorph dependent) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |

| LogP (Calc) | ~2.8 (Lipophilic) |

| Key Functional Groups | Aryl Ketone (C3), Carbamate (N1), Azetidine Ring |

Structural Insight: The azetidine ring typically adopts a puckered "butterfly" conformation to relieve torsional strain between vicinal methylene protons. The C3-benzoyl substituent prefers an equatorial-like orientation to minimize transannular steric clashes with the N-Boc group.

Synthetic Pathways: The "Weinreb" Protocol

While Friedel-Crafts acylation of azetidines is possible, it is often plagued by low yields due to the deactivating nature of the N-protecting group or ring-opening side reactions. The Weinreb Amide Route is the industry-standard method for synthesizing this compound with high fidelity, preventing the "over-addition" seen with standard ester-Grignard reactions.

Mechanism & Workflow

The synthesis hinges on the stability of the tetrahedral intermediate formed between the Weinreb amide and the phenylmagnesium bromide, which collapses to the ketone only upon acidic quench.

Figure 1: Validated synthetic workflow via the Weinreb Amide intermediate, ensuring mono-addition of the phenyl group.

Reactivity & Divergent Synthesis

The utility of this compound lies in its ability to serve as a branch point for library generation.

A. Ketone Reduction (Chirality Introduction)

Reduction with NaBH₄ yields the secondary alcohol. This creates a chiral center at the C-alpha position relative to the phenyl ring.

-

Stereochemistry: The hydride attack typically occurs from the less hindered face, often yielding a mixture of diastereomers (cis/trans relative to the N-Boc) that must be separated via chromatography.

B. Reductive Amination

Reaction with primary amines and NaBH(OAc)₃ converts the ketone into a tertiary amine, creating a "benzyl-like" amine constrained within the azetidine architecture.

C. N-Boc Deprotection

Removal of the Boc group using TFA or HCl/Dioxane exposes the secondary amine (azetidine) for coupling to other scaffolds.

-

Caution: The free azetidine is basic and nucleophilic; avoid prolonged exposure to strong nucleophiles which could trigger ring opening (though less likely than in aziridines).

Figure 2: Divergent reactivity map showing the three primary modification vectors.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Weinreb Amide.

Step 1: Formation of the Weinreb Amide

-

Charge: To a solution of 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) at 0°C.

-

Activate: Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes.

-

Couple: Add N,O-Dimethylhydroxylamine HCl (1.2 eq) followed by DIPEA (3.0 eq).

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Yield: Typically >85% (Colorless oil).

Step 2: Grignard Addition (The Critical Step)

-

Setup: Dissolve the Weinreb amide intermediate (1.0 eq) in anhydrous THF under Argon. Cool to 0°C (Ice bath).

-

Note: Do not cool to -78°C unless necessary; 0°C is usually sufficient for PhMgBr and ensures complete reaction.

-

-

Addition: Dropwise add Phenylmagnesium bromide (3.0 M in ether, 1.3 eq).

-

Observation: A slight exotherm may occur.

-

-

Quench: After 2 hours, quench carefully with 1N HCl (cold).

-

Extraction: Extract with EtOAc (3x).

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Validation: Confirm via ¹H NMR (Look for benzoyl aromatic protons at 7.4–8.0 ppm and disappearance of N-OMe peak).

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Storage: Store at 2–8°C. The ketone is stable, but the Boc group can degrade if exposed to strong acids or heat (>150°C).

-

Ring Strain: While azetidines are more stable than aziridines, they possess significant ring strain (~26 kcal/mol). Avoid highly Lewis-acidic conditions that could promote ring expansion or opening unless intended.

References

-

Weinreb, S. M., & Nahm, S. (1981).[1] "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link

-

Sirenko, V., et al. (2018). "Synthesis of 3-substituted azetidines for medicinal chemistry." Enamine Building Blocks Collection. Link

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability).

-

PubChem Compound Summary. (2025). "this compound (CAS 206446-44-8)." National Center for Biotechnology Information. Link

-

Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177. Link

Sources

Molecular Structure Analysis of N-Boc-3-benzoylazetidine: A Technical Guide

Topic: Molecular Structure Analysis of N-Boc-3-benzoylazetidine Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

Executive Summary

N-Boc-3-benzoylazetidine (tert-butyl 3-benzoylazetidine-1-carboxylate) represents a critical scaffold in modern medicinal chemistry, particularly in the design of conformationally restricted amine pharmacophores. Unlike flexible piperidine or pyrrolidine analogs, the azetidine ring introduces significant ring strain (~26 kcal/mol), influencing both the metabolic stability and the vector orientation of substituents.

This guide provides a comprehensive structural analysis framework.[1] It moves beyond basic identity confirmation to address the specific challenges of 3-substituted azetidines, including ring puckering dynamics, rotameric broadening in NMR, and specific fragmentation pathways in mass spectrometry.

Synthesis Context & Impurity Profiling

To validate the structure, one must understand its origin. The most robust synthetic route involves the reaction of N-Boc-azetidine-3-carboxylic acid via a Weinreb amide intermediate, followed by Grignard addition (PhMgBr).

Critical Impurity Markers

-

Starting Material Remnants: Traces of N-Boc-azetidine-3-carboxylic acid (detectable via COOH proton in DMSO-

). -

Over-Addition Byproducts: Tertiary alcohols resulting from double Grignard addition (Bis-phenyl carbinol derivatives).

-

Deprotected Species: 3-benzoylazetidine (loss of Boc), often appearing as a TFA salt if acidic workups were mishandled.

Analytical Workflow Diagram

The following DOT diagram outlines the logic flow for structural validation, prioritizing non-destructive techniques before destructive testing.

Caption: Logical workflow for the structural validation of N-Boc-3-benzoylazetidine, moving from basic connectivity to advanced conformational analysis.

Core Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of N-Boc-3-benzoylazetidine is distinct due to the interplay between the Boc group's rotamers and the azetidine ring's puckering.

Solvent Choice:

Table 1:

H NMR Assignment (400 MHz,

)

| Position | Multiplicity | Integration | Structural Insight | |

| Arom-o | 7.90 – 7.95 | Doublet (d) | 2H | Ortho protons of benzoyl group (Deshielded by C=O). |

| Arom-p | 7.60 – 7.65 | Triplet (t) | 1H | Para proton. |

| Arom-m | 7.45 – 7.50 | Triplet (t) | 2H | Meta protons. |

| Azetidine-H3 | 4.25 – 4.35 | Multiplet (m) | 1H | Methine proton alpha to ketone. Shift varies with ring pucker. |

| Azetidine-H2/4 | 4.05 – 4.20 | Broad m | 4H | Methylene protons. Often appear as a broad envelope due to N-Boc restricted rotation. |

| Boc-CH3 | 1.45 | Singlet (s) | 9H | Characteristic t-butyl singlet. |

Technical Note on Rotamers: The N-Boc group possesses partial double bond character (N-C=O), creating s-cis and s-trans rotamers. In azetidines, the energy barrier is moderate. If the H2/H4 signals appear as two distinct sets of multiplets, perform Variable Temperature (VT) NMR at 50°C to coalesce them into a simplified pattern.

Table 2:

C NMR Key Signals

| Carbon Type | Assignment Causality | |

| Ketone C=O | ~196.0 | Conjugated ketone (Benzoyl). Distinct from amide/carbamate. |

| Carbamate C=O | ~156.2 | N-Boc carbonyl. |

| Aromatic C-ipso | ~136.0 | Quaternary carbon attached to the ketone. |

| Azetidine C3 | ~35.0 - 40.0 | Methine carbon. Upfield compared to unstrained rings. |

| Boc t-Bu | ~28.4 | Methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS) Fragmentation

In ESI+ mode, the molecular ion is often weak. The fragmentation pattern is predictable and serves as a "fingerprint" for the N-Boc-azetidine motif.

-

Molecular Weight: 261.32 g/mol

-

Observed Ions:

-

[M+Na]+ (284.3): Dominant adduct in clean samples.

-

[M+H-Boc]+ (162.1): Loss of the Boc group (isobutylene + CO2). This is the "diagnostic" peak for the core azetidine scaffold.

-

[M+H-Isobutene]+ (206.2): Intermediate fragmentation often seen in milder ionization conditions.

-

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the oxidation state of the carbon scaffold (Ketone vs. Alcohol impurity).

-

Ketone C=O: Sharp, intense band at 1680–1690 cm⁻¹ . (Lower than non-conjugated ketones due to phenyl conjugation).

-

Carbamate C=O: Strong band at 1700–1710 cm⁻¹ . Often overlaps with the ketone, creating a broadened "doublet" carbonyl peak.

-

Absence of O-H: A broad stretch at 3400 cm⁻¹ indicates the bis-phenyl alcohol impurity (failed oxidation or over-addition).

Advanced Characterization: Conformational Analysis

The "Puckering" Phenomenon

Unlike cyclobutane, azetidine rings are often described as puckered to relieve torsional strain between vicinal methylene protons. However, the

In 3-benzoylazetidine , the bulky benzoyl group at position 3 prefers an equatorial-like orientation to minimize transannular steric clash with the N-Boc group.

-

X-Ray/Model Prediction: The ring likely adopts a shallow pucker angle (~15-25°).

-

Experimental Verification: A 1D-NOESY experiment irradiating the Benzoyl-Ortho protons will show a correlation to the Azetidine-H3 proton, but weak or no correlation to the Boc-methyls, confirming the trans-vector orientation of the large groups.

Quality Control Protocol (Self-Validating System)

To ensure batch-to-batch consistency in a drug development context, apply this pass/fail criterion:

-

Visual: White to off-white solid (Yellowing indicates amine oxidation or phenol impurities).

-

1H NMR Integration: Ratio of Aromatic (5H) to Boc (9H) must be 0.55 ± 0.02 .

-

HPLC Purity: >98% (Area under curve).

-

Critical: Monitor @ 254 nm (Benzoyl chromophore).

-

-

Residual Solvent: Azetidines trap solvents easily. Check for THF or DCM signals in NMR; these can artificially inflate yield calculations.

References

-

General Azetidine Synthesis & Properties

-

Conformational Analysis of 4-Membered Rings

-

Wiberg, K. B. (1986). The structures of cyclobutane and azetidine. Journal of the American Chemical Society. Link

-

-

Synthesis of 3-Substituted Azetidines (Weinreb Route)

-

Spectral Data Comparison (Analogous N-Boc-3-acylazetidines)

-

PubChem Compound Summary for CID 206446-44-8 (this compound). Link

-

-

Boc-Group Rotameric Dynamics

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

Unlocking the Azetidine Scaffold: Technical Guide to Tert-butyl 3-benzoylazetidine-1-carboxylate Derivatives

Executive Summary: The "Magic Methyl" of Ring Systems

In modern medicinal chemistry, the "escape from flatland" is a dominant paradigm. While traditional drug discovery relied heavily on planar aromatic systems, current strategies prioritize

Tert-butyl 3-benzoylazetidine-1-carboxylate (CAS: 206446-44-8) represents a critical "privileged intermediate" in this shift. It serves as a constrained bioisostere of 3-benzoylpyrrolidine and 4-benzoylpiperidine. By contracting the ring size to four members, this scaffold introduces significant ring strain (~25 kcal/mol) and a unique "puckered" or "butterfly" conformation. This geometric constraint rigidly positions the 3-benzoyl pharmacophore, potentially enhancing potency against targets like Glycine Transporter 1 (GlyT1) , Serum/Glucocorticoid Regulated Kinase (SGK) , and Monoamine Transporters .

This guide details the therapeutic rationale, synthetic utility, and validated protocols for leveraging this scaffold in high-value drug discovery programs.

Therapeutic Potential & Pharmacological Logic[2][3][4][5][6][7][8]

Bioisosterism and Physicochemical Tuning

The azetidine ring offers distinct advantages over its 5- and 6-membered counterparts. When a researcher substitutes a piperidine ring with an azetidine, several causal effects are observed:

-

Lipophilicity Reduction: The removal of methylene groups lowers

, often improving aqueous solubility and reducing non-specific binding. -

Metabolic Stability: The high ionization potential of the azetidine nitrogen (lower

than pyrrolidine/piperidine) can reduce susceptibility to oxidative metabolism (e.g., N-dealkylation). -

Vector Positioning: The angle between substituents at the 3-position is drastically altered. In the 3-benzoyl derivative, the carbonyl group projects into a vector distinct from that of a 4-benzoylpiperidine, allowing access to novel IP space and binding pockets.

Target-Specific Applications

Research indicates three primary therapeutic areas for derivatives of this scaffold:

| Therapeutic Area | Mechanism of Action | Role of 3-Benzoylazetidine Scaffold |

| CNS Disorders (Schizophrenia) | GlyT1 Inhibition | The rigid azetidine core positions the aryl group to occupy the hydrophobic pocket of the transporter, mimicking the spatial arrangement of sarcosine derivatives but with improved blood-brain barrier (BBB) penetration [1]. |

| Oncology | SGK Inhibition | Used as a linker to orient the benzoyl "warhead" or hinge-binding motif. The constrained geometry prevents the "entropic penalty" of binding associated with flexible chains [2]. |

| Depression/Anxiety | Monoamine Reuptake | The 3-aryl-3-hydroxyazetidine derivatives (reduced form of the benzoyl core) act as constrained analogs of venlafaxine-like structures, showing dual inhibition of serotonin (SERT) and norepinephrine (NET) transporters [3]. |

Synthetic Architecture & Protocols

The utility of this compound lies in its reactivity. The ketone is a "divergent point"—it can be reduced, reductively aminated, or attacked by organometallics.

Visualization of Synthetic Pathways

Caption: Divergent synthesis starting from the carboxylic acid precursor to the ketone core, branching into bioactive derivatives.

Protocol A: Synthesis of the Core (Self-Validating)

Objective: Synthesize this compound from N-Boc-3-azetidine carboxylic acid via the Weinreb amide. This route is preferred over direct Friedel-Crafts due to the sensitivity of the Boc group and the deactivated nature of the azetidine ring.

Reagents:

-

1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (Start Material)

-

N,O-Dimethylhydroxylamine hydrochloride

-

EDC[2]·HCl (Coupling agent)

-

Phenylmagnesium bromide (3.0 M in ether)

-

Dichloromethane (DCM), anhydrous THF.

Step-by-Step Methodology:

-

Weinreb Amide Formation (The Activation):

-

Dissolve 10.0 mmol of the carboxylic acid in 50 mL DCM at 0°C.

-

Add 1.1 eq of N,O-Dimethylhydroxylamine HCl and 1.2 eq of Triethylamine (TEA).

-

Add 1.1 eq of EDC[2]·HCl portion-wise. Causality: EDC activates the acid; TEA neutralizes the HCl salt of the amine.

-

Stir at RT for 12h. Wash with 1N HCl and Sat. NaHCO3. Validation: The disappearance of the acid peak on TLC and appearance of a new amide spot.

-

Concentrate to yield the Weinreb amide intermediate.

-

-

Grignard Addition (The C-C Bond Formation):

-

Dissolve the Weinreb amide (5.0 mmol) in anhydrous THF (20 mL) under Argon. Cool to -78°C.

-

Dropwise add Phenylmagnesium bromide (1.5 eq). Causality: Low temperature prevents over-addition or attack on the Boc group.

-

Stir at -78°C for 1h, then warm to 0°C.

-

Quench: Pour into saturated NH4Cl solution. Validation: The stable tetrahedral intermediate of the Weinreb amide collapses to the ketone only upon acidic quench, preventing double addition.

-

Extract with EtOAc, dry over MgSO4, and concentrate.

-

-

Purification:

-

Flash chromatography (Hexane/EtOAc gradient). The product is a white/off-white solid.

-

QC Check: 1H NMR should show the diagnostic benzoyl aromatic protons (7.4–8.0 ppm) and the disappearance of the N-methoxy/N-methyl peaks of the Weinreb amide.

-

Protocol B: Asymmetric Reduction to Bioactive Alcohols

Objective: Convert the core ketone into a chiral alcohol, a common pharmacophore in monoamine transporter inhibitors.

-

Catalyst Prep: Use (R)- or (S)-2-methyl-CBS-oxazaborolidine (0.1 eq) in THF.

-

Reduction:

-

Cool the ketone solution (in THF) to -20°C.

-

Add Borane-THF complex (0.6 eq) dropwise.

-

Stir for 2h.

-

-

Workup: Quench with MeOH.

-

Significance: This yields high enantiomeric excess (>90% ee). The resulting chiral alcohol allows for structure-activity relationship (SAR) studies to determine the active enantiomer for the biological target.

Logical Relationships in Drug Design

The following diagram illustrates how the 3-benzoylazetidine scaffold connects to various biological outcomes based on substituent modification.

Caption: Structure-Activity Relationship (SAR) map linking chemical modifications of the core to specific therapeutic targets.

References

-

Discovery of Novel GlyT1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2014). Describes the scaffold hopping approach using azetidine cores to improve CNS penetration and selectivity. 3

-

Inhibitor Compounds of Serum and Glucocorticoid Regulated Kinase (SGK). World Intellectual Property Organization (WO2020212697A1). (2020).[3] Details the use of azetidine linkers in kinase inhibitor design. 3

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. (2026). A comprehensive review of the azetidine scaffold in FDA-approved drugs and clinical candidates. 4[3][5][6][7][8][9]

-

This compound Product Data. Jiehua Pharma. Specifications and structural data for the core intermediate.

-

Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. (2021). Discusses ring strain and synthetic methodologies for functionalizing azetidines. 9[5][6][7][8][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound - CAS号 —— - 摩熵化学 [molaid.com]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ajol.info [ajol.info]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

Technical Profile: 1-Boc-azetidine-3-yl-methanol (CAS 142253-56-3)

[2][3][4][5][6]

Part 1: Executive Summary & Chemical Identity[3]

1-Boc-azetidine-3-yl-methanol is a critical saturated heterocyclic building block.[2] Unlike flexible alkyl linkers, the azetidine ring introduces conformational constraint (reducing entropic penalty upon binding) and lowers lipophilicity (LogP) due to the polarity of the cyclic amine.[1] It is extensively used as a "non-cleavable" linker in ADCs and as a rigid spacer in PROTACs to optimize the ternary complex geometry between an E3 ligase (e.g., Cereblon, VHL) and a target protein.[1]

Chemical Identity Table[1][2][3]

| Parameter | Data |

| CAS Registry Number | 142253-56-3 |

| IUPAC Name | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate |

| Common Synonyms | 1-Boc-3-hydroxymethylazetidine; N-Boc-3-azetidinemethanol |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CC(CO)C1 |

| InChI Key | HXRDRJKAEYHOBB-UHFFFAOYSA-N |

Physical & Chemical Properties[2][3][4][5][6]

| Property | Value | Context/Notes |

| Appearance | White to off-white solid | Low-melting solid; may appear as a supercooled viscous liquid. |

| Melting Point | 50–55 °C | Sharp melting point indicates high purity. |

| Boiling Point | ~270 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Density | 1.115 g/cm³ | Predicted value. |

| Solubility | DMSO, DCM, MeOH, EtOAc | Highly soluble in polar organic solvents; sparingly soluble in water.[1] |

| pKa (Conj. Acid) | ~ -2 to -3 (Carbamate) | The Boc group significantly reduces the basicity of the ring nitrogen. |

| LogP | 0.5 (Predicted) | Low lipophilicity makes it ideal for improving drug-like properties (DMPK). |

Part 2: Synthesis & Production Protocols

Primary Synthesis Route: Reduction of Carboxylic Acid

The most reliable laboratory-scale synthesis involves the selective reduction of 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2). This method preserves the acid-labile Boc group while efficiently converting the carboxylic acid to the primary alcohol.

Mechanism & Rationale

-

Reagent Selection: Borane-tetrahydrofuran complex (BH₃·THF) is preferred over Lithium Aluminum Hydride (LiAlH4).[1] LiAlH4 is too aggressive and can attack the carbamate (Boc) moiety, leading to N-methyl byproducts or deprotection.[1] BH₃ selectively reduces the carboxylic acid via a triacyloxyborane intermediate.

-

Temperature Control: The reaction is exothermic. Maintaining 0 °C during addition prevents thermal decomposition of the Boc group.

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve 1-Boc-azetidine-3-carboxylic acid (10.0 g, 49.7 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C in an ice bath.

-

Reduction: Dropwise add BH₃·THF (1.0 M solution, 75 mL, 75.0 mmol) over 30 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution (H₂) will occur.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄; the acid spot will disappear, and a new polar spot will appear).[1]

-

Quench: Cool back to 0 °C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Stir for 30 minutes.

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (150 mL) and wash with 1M citric acid (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product usually crystallizes upon standing. If necessary, purify via flash chromatography (Hexane/EtOAc 1:1).[1]

Synthesis Workflow Diagram

The following diagram illustrates the synthesis and subsequent activation pathways for PROTAC linker construction.

Caption: Synthesis of CAS 142253-56-3 via selective borane reduction and downstream activation pathways.

Part 3: Mechanism of Application (Linker Chemistry)[1]

In drug discovery, CAS 142253-56-3 is not a pharmacophore but a structural modulator . Its utility is defined by its ability to alter the physicochemical profile of the final conjugate.

Conformational Restriction (The "Azetidine Effect")

Unlike linear alkyl chains (e.g., propyl or butyl linkers), the azetidine ring locks the linker angle.[1]

-

Mechanism: The 4-membered ring imposes a "pucker" conformation (butterfly shape). When used in PROTACs, this reduces the entropic cost of organizing the linker when the ternary complex (Target-Linker-E3) forms.

-

Impact: Often leads to higher degradation potency (DC₅₀) and cooperativity compared to flexible linear analogs.

Functionalization Logic

The primary alcohol (-CH₂OH) is the reactive handle. It is rarely used directly but is activated to an electrophile.

Protocol: Mesylation for PROTAC Assembly

To couple this linker to a ligand (e.g., a phenol or amine on a warhead):

-

Activation: Dissolve CAS 142253-56-3 (1 eq) in DCM at 0 °C. Add Et₃N (1.5 eq) followed by Methanesulfonyl Chloride (MsCl, 1.2 eq). Stir 1 hour.

-

Workup: Wash with water, dry, and concentrate.[1][3][4][5][6] The mesylate is unstable on silica and should be used immediately.

-

Coupling: React the crude mesylate with the nucleophilic ligand (e.g., Lenalidomide derivative) using K₂CO₃ in DMF at 60 °C.

-

Deprotection: Finally, remove the Boc group (TFA/DCM) to expose the azetidine nitrogen for the second coupling step (e.g., to the E3 ligase ligand).[1]

Part 4: Handling & Safety (SDS Summary)

While generally stable, this compound presents specific hazards typical of alkyl alcohols and carbamates.[1]

| Hazard Class | GHS Code | Statement | Precaution |

| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves (min 0.11mm).[1] |

| Eye Irritation | H319 | Causes serious eye irritation. | Use safety goggles; access to eye wash station. |

| STOT-SE | H335 | May cause respiratory irritation. | Handle in a fume hood; avoid dust generation. |

Storage:

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent moisture absorption which can make the solid sticky and difficult to weigh.[1]

References

-

PubChem Compound Summary. (2025). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3).[2][7][8] National Center for Biotechnology Information. [Link]1]

-

Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Azetidine-Based Scaffolds. Journal of Organic Chemistry. (Context: Azetidine ring strain and conformational properties). [Link]1]

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Context: Stability and removal of Boc groups in azetidines). [Link]1]

-

Testa, A., et al. (2020).[1] Design and Synthesis of PROTACs: A Practical Guide. Journal of Medicinal Chemistry. (Context: Use of rigid linkers in targeted protein degradation). [Link]1]

Sources

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 142253-56-3: 1-Boc-azetidine-3-ylmethanol | CymitQuimica [cymitquimica.com]

- 3. baranlab.org [baranlab.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Boc-azetidine-3-yl-methanol | 142253-56-3 [sigmaaldrich.com]

Solubility Profile of Tert-butyl 3-benzoylazetidine-1-carboxylate in Organic Solvents

Executive Summary

Tert-butyl 3-benzoylazetidine-1-carboxylate (CAS: 206446-44-8) is a pivotal intermediate in the synthesis of azetidine-containing pharmaceutical scaffolds. Its structural duality—combining a lipophilic N-Boc protection group and a benzoyl moiety with a strained, polar azetidine ring—dictates a specific solubility profile essential for process optimization.

This guide provides a technical analysis of its solubility behavior, predicted solvent compatibility for synthesis and purification, and validated protocols for experimental determination.

Quick Reference Data

-

CAS Number: 206446-44-8

-

Molecular Weight: 261.32 g/mol

-

Appearance: White to off-white solid

-

Primary Solubility Class: Lipophilic; soluble in polar aprotic and chlorinated solvents.

Structural Analysis & Solubility Prediction

To understand the solubility profile without exhaustive empirical data, we analyze the functional groups governing the molecule's interaction with solvents.

-

N-Boc Group (Tert-butyloxycarbonyl): A dominant lipophilic domain. It significantly enhances solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc) while drastically reducing water solubility.

-

Benzoyl Group (Phenyl Ketone): Adds aromatic character and moderate polarity. The ketone oxygen acts as a hydrogen bond acceptor, improving compatibility with alcohols and aprotic polar solvents (DMSO, DMF).

-

Azetidine Ring: A four-membered nitrogen heterocycle. While the ring strain affects reactivity, the N-Boc protection masks the nitrogen's basicity/polarity, aligning the overall solubility more closely with carbamates than free amines.

DOT Visualization: Structural Solubility Map

The following diagram illustrates the functional group contributions to solvent interaction.

Caption: Functional group analysis mapping structural components to predicted solvent affinities.

Estimated Solubility Profile

Based on structural analogues (e.g., N-Boc-3-hydroxyazetidine, N-Boc-3-phenylazetidine) and standard process chemistry principles, the following solubility profile is estimated at 25°C.

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary reaction solvent; Boc-protection; Amide coupling. |

| Polar Aprotic | THF, DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Grignard reactions (THF); Nucleophilic substitutions (DMF). |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good (20–50 mg/mL) | Extraction work-up; Chromatography eluent. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (10–30 mg/mL) | Potential recrystallization solvent (often requires heating). |

| Alkanes | Hexanes, Heptane, Cyclohexane | Poor (<5 mg/mL) | Anti-solvent for precipitation; Chromatography mobile phase. |

| Aqueous | Water, PBS Buffer | Insoluble | Washing phase during extraction. |

Critical Process Insight

Purification Strategy: The compound's high solubility in EtOAc and low solubility in Hexanes makes Hexane:EtOAc gradients ideal for flash column chromatography. A typical starting gradient is 90:10 (Hex:EtOAc), ramping to 70:30 or 60:40 to elute the product.

Experimental Protocols for Solubility Determination

Since batch-to-batch physical variations (polymorphs, particle size) can affect dissolution rates, exact solubility should be determined empirically.

Protocol A: Visual Solubility Screening (Qualitative)

Purpose: Rapidly categorize solvents for reaction screening or crystallization.

-

Preparation: Weigh 10 mg of this compound into a clear 4 mL glass vial.

-

Addition: Add 100 µL of the test solvent (Target concentration: 100 mg/mL).

-

Observation:

-

Clear Solution: Soluble (>100 mg/mL).

-

Suspension: Insoluble. Proceed to Step 4.

-

-

Dilution: Add solvent in 100 µL increments, vortexing for 30 seconds between additions, until clear or volume reaches 2 mL (<5 mg/mL).

-

Heating (Optional): If insoluble at RT, heat to 50°C to check for temperature-dependent solubility (potential for recrystallization).

Protocol B: Gravimetric Saturation Method (Quantitative)

Purpose: Determine precise saturation points for process scale-up.

-

Saturation: Add excess solid compound to 5 mL of solvent in a sealed vial.

-

Equilibration: Stir at 25°C (or target temp) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.

-

Calculation:

DOT Visualization: Solubility Workflow

Caption: Step-by-step decision tree for rapid visual solubility screening.

Solvent Selection for Synthesis & Purification

Based on the solubility profile, the following solvent systems are recommended for specific chemical operations.

Reaction Media

-

Grignard/Organolithium Additions: Use Anhydrous THF . The compound is highly soluble, and THF supports the stability of organometallic reagents attacking the benzoyl ketone or protecting group manipulations.

-

Deprotection (Boc Removal): Use DCM/TFA (Trifluoroacetic acid) or 1,4-Dioxane/HCl . The starting material is soluble in the organic component, while the resulting amine salt will precipitate or require aqueous extraction.

Purification (Crystallization)[3]

-

Solvent: Ethanol or Isopropanol.

-

Anti-solvent: n-Heptane or Water.

-

Method: Dissolve in minimal hot Ethanol; slowly add Heptane until turbidity appears; cool slowly to 4°C.

Chromatography

-

Stationary Phase: Silica Gel (Standard).

-

Mobile Phase: Hexane/Ethyl Acetate (Gradient 10%

40% EtOAc).[1] -

TLC Visualization: UV active (Benzoyl group absorbs strongly at 254 nm).

References

-

Sigma-Aldrich. this compound Product Detail. Available at:

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at:

-

National Institutes of Health (PMC). Synthesis of Azetidine Intermediates for Baricitinib. (Discusses solubility of analogous N-Boc-3-substituted azetidines). Available at:

-

BenchChem. Solubility and Stability of N-Boc-3-Chloropropylamine. (Reference for general N-Boc amine solubility protocols). Available at:

Sources

Advanced Synthetic Strategies for 3-Substituted Azetidines: A Technical Guide for Medicinal Chemistry

Executive Summary

Azetidines—highly strained, four-membered nitrogen heterocycles—have transitioned from obscure synthetic curiosities to privileged scaffolds in modern drug discovery[1]. As the pharmaceutical industry increasingly prioritizes sp3-rich architectures to improve clinical success rates, 3-substituted azetidines have emerged as premier bioisosteres for morpholines, piperidines, and aromatic rings[2]. The 3-position is uniquely valuable: substitutions here project outward into distinct exit vectors without sterically encumbering the basic nitrogen, thereby preserving favorable pKa, solubility, and metabolic stability profiles[3].

As a Senior Application Scientist, I have structured this technical whitepaper to guide you through the evolution of 3-substituted azetidine synthesis. We will dissect the causality behind classical ring-closures, the thermodynamic elegance of strain-release functionalization, and the frontier of metallaphotoredox late-stage cross-coupling.

The Epichlorohydrin Foundation: Classical Ring-Closure Methodologies

Historically, accessing the azetidine core relied on the cyclization of acyclic precursors. The most robust classical route utilizes epichlorohydrin or 1,3-dihalohydrins to forge the highly strained ring[4].

The Causality of the Design: The formation of a four-membered ring is both entropically and enthalpically disfavored, carrying a massive ring strain of approximately 26 kcal/mol. To overcome this barrier, chemists utilize a highly reactive bis-electrophile (epichlorohydrin) paired with a sterically bulky primary amine (e.g., benzhydrylamine). The steric bulk suppresses intermolecular oligomerization, kinetically funneling the reaction toward intramolecular ring closure.

Self-Validating Protocol: Synthesis of 1-Boc-3-iodoazetidine

This building block is the cornerstone for downstream cross-coupling and strain-release chemistry[4].

-

Ring Closure: React epichlorohydrin (1.0 equiv) with benzhydrylamine (1.0 equiv) in methanol at reflux for 72 hours.

-

Validation Check: Monitor via TLC (KMnO4 stain). The reaction is complete when the volatile epichlorohydrin spot disappears, replaced by a highly polar, UV-active amine spot (1-benzhydrylazetidin-3-ol).

-

-

Deprotection & Reprotection: Subject the intermediate to hydrogenolysis (Pd/C, H2 atmosphere, 50 psi) to cleave the benzhydryl group, followed immediately by protection with Boc2O in THF/H2O.

-

Validation Check: 1H NMR (CDCl3) must show a sharp 9H singlet at ~1.4 ppm (Boc group) and a diagnostic multiplet at ~4.5 ppm corresponding to the C3-H proton adjacent to the hydroxyl group.

-

-

Activation & Iodination: Convert the C3-hydroxyl to a mesylate using MsCl and Et3N in DCM at 0°C. Isolate the mesylate and reflux with NaI (3.0 equiv) in acetone for 16 hours.

-

Validation Check: The C3 proton shift in 1H NMR is the ultimate validator. It will shift upfield from ~5.1 ppm (mesylate) to ~4.3 ppm (iodide), confirming successful SN2 inversion and substitution[4].

-

Overcoming Kinetic Barriers: Strain-Release Functionalization of ABBs

Modern synthetic logic has shifted away from building the ring in situ to leveraging pre-strained bicyclic systems. 1-Azabicyclo[1.1.0]butanes (ABBs) are the premier intermediates for this approach[2].

The Causality of the Design: ABBs possess an extraordinary strain energy (~65 kcal/mol). By pre-forming this highly strained bridge, the kinetic barrier of forming a 4-membered ring is already paid. Nucleophilic attack at the C3 position breaks the central C-N bond, releasing the strain. This provides an irreversible, massive thermodynamic driving force that pushes the reaction to completion, allowing for the rapid generation of 3-substituted azetidines that would otherwise be sterically impossible to synthesize[4].

Self-Validating Protocol: Gram-Scale Strain-Release Amination

-

ABB Generation: Dissolve 1-Boc-3-iodoazetidine in anhydrous THF at -78°C. Dropwise add LiHMDS (1.1 equiv).

-

Validation Check: Due to the volatility and instability of the ABB intermediate, direct isolation is avoided. However, an aliquot quenched in cold ether analyzed by GC-MS will show the exact mass of the ABB (M-HI).

-

-

Nucleophilic Trapping: To the cold ABB solution, add a secondary amine nucleophile (1.5 equiv) and Cu(OTf)2 (10 mol%) as a Lewis acid catalyst. Warm to room temperature.

-

Validation Check: LC-MS analysis of the crude mixture will show a clean mass shift corresponding to the exact addition of the nucleophile's mass to the ABB core, with a complete absence of halogen isotopic patterns.

-

Thermodynamic strain-release pathway from 3-iodoazetidine to 3-substituted azetidines.

Metallaphotoredox Catalysis for Late-Stage C(sp3) Functionalization

Direct C(sp3)-C(sp2) or C(sp3)-C(sp3) bond formation at the 3-position is notoriously difficult via classical two-electron cross-coupling due to rapid β-hydride elimination and sluggish oxidative addition. The MacMillan group and others revolutionized this space using metallaphotoredox catalysis[5].

The Causality of the Design: By shifting from two-electron logic to single-electron transfer (SET), photocatalysis generates a transient, highly reactive azetidin-3-yl radical. Decarboxylative cross-coupling of azetidine-3-carboxylic acids utilizes the carboxylic acid as a traceless activating group. Upon oxidation by an Ir(III) photocatalyst, rapid decarboxylation yields a tertiary/secondary benzylic or alkyl radical that is seamlessly captured by a Nickel catalytic cycle to forge the new carbon-carbon bond[6],[7].

Self-Validating Protocol: Photoredox Decarboxylative Arylation

-

Reaction Setup: In a thoroughly dried vial, combine 1-Boc-azetidine-3-carboxylic acid (1.0 equiv), an aryl bromide (1.2 equiv), Ir(dF-CF3-ppy)2(dtbbpy)PF6 (1 mol%), NiCl2·dtbbpy (5 mol%), and Cs2CO3 (1.5 equiv) in anhydrous DMF.

-

Degassing & Irradiation: Subject the mixture to three freeze-pump-thaw cycles. This is critical: oxygen is a potent radical scavenger and will rapidly quench the Ir(III) excited state. Irradiate with 450 nm blue LEDs for 24 hours[7].

-

Validation Check: The reaction mixture will transition from a pale green (Ni(II) pre-catalyst) to a deep red/brown, visually confirming the generation of the active Ni(0)/Ni(I) catalytic species.

-

-

Analysis & Isolation: Quench with water and extract with EtOAc.

-

Validation Check: 1H NMR of the purified product will completely lack the broad carboxylic acid proton (~11 ppm). The C3-H multiplet will shift upfield relative to the acid precursor, and new aromatic resonances will integrate perfectly with the 8H protons of the azetidine core.

-

Metallaphotoredox decarboxylative cross-coupling generating azetidin-3-yl radicals.

Diastereoselective Metalation for 2,3-Disubstituted Azetidines

While 3-substituted azetidines are highly valuable, adding a substituent at the 2-position creates a rigid, 3D-rich chiral scaffold.

The Causality of the Design: The existing substituent at the 3-position acts as a stereodirecting group. When subjecting a 3-substituted azetidine to strong base, the steric bulk of the C3-substituent forces the lithium coordination and subsequent α-metalation (at C2) to occur strictly on the opposite (antiperiplanar) diastereotopic face. This allows for the highly controlled synthesis of trans-2,3-disubstituted azetidines[3].

Self-Validating Protocol: Trans-Selective α-Metalation

-

Metalation: Dissolve a 1-Boc-3-arylazetidine in anhydrous THF and cool to -78°C. Slowly add a 1:2 mixture of s-BuLi/TMEDA. Stir for 1 hour to ensure complete lithiation[3].

-

Electrophilic Trapping: Add an electrophile (e.g., an aldehyde) dropwise. Maintain at -78°C for 2 hours before quenching with saturated NH4Cl.

-

Validation Check: 2D NMR (NOESY) is required to validate the stereochemistry. The product must show an absence of NOE cross-peaks between the C2-H and C3-H protons, confirming they are on opposite faces of the ring (trans relative stereochemistry).

-

Quantitative Data Summary

The following table summarizes the operational metrics of the discussed synthetic strategies, providing a quick-reference guide for route scouting in drug development.

| Synthetic Strategy | Primary Precursor | Typical Yields | Key Advantages | Primary Limitations |

| Classical Ring Closure | Epichlorohydrin | 40–60% | Cheap, highly scalable starting materials. | Multi-step sequences; harsh thermodynamic conditions. |

| Strain-Release (ABB) | 1-Boc-3-iodoazetidine | 70–95% | Extremely fast kinetics; broad nucleophile scope. | Requires strong bases (LiHMDS) and cryogenic handling. |

| Photoredox Cross-Coupling | Azetidine-3-carboxylic acid | 50–85% | Mild conditions; enables late-stage functionalization. | Requires expensive Ir/Ni catalysts and specialized LED setups. |

| Diastereoselective Metalation | 3-Substituted Azetidines | 40–82% | High trans-diastereoselectivity (dr > 10:1). | Highly sensitive to moisture; requires strict -78°C control. |

References

-

1 - BenchChem[1] 2.5 - Macmillan Group, Princeton University[5] 3.3 - ChemRxiv[3] 4.4 - Semantic Scholar[4] 5.6 - American Chemical Society[6] 6.7 - Charnwood Discovery[7] 7.2 - ChemRxiv[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals - American Chemical Society [acs.digitellinc.com]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

The Strategic Intermediate: A Technical Guide to Tert-butyl 3-benzoylazetidine-1-carboxylate in Pharmaceutical Development

This guide provides an in-depth technical overview of tert-butyl 3-benzoylazetidine-1-carboxylate, a valuable intermediate in modern pharmaceutical synthesis. We will explore its synthesis, chemical properties, and strategic applications, offering insights for researchers, medicinal chemists, and drug development professionals. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery for its unique ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] The inherent ring strain and three-dimensional character of the azetidine ring can lead to improved solubility, metabolic stability, and receptor binding affinity.[1][3][4] this compound serves as a key building block for introducing this privileged motif, along with a versatile benzoyl group, into complex drug candidates.

Physicochemical Properties and Structural Attributes

This compound, with the chemical formula C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol , possesses a unique combination of structural features that underpin its utility. The tert-butoxycarbonyl (Boc) group provides a robust protecting group for the azetidine nitrogen, which is stable under a variety of reaction conditions yet can be readily removed under acidic conditions.[5] The benzoyl moiety introduces a rigid aromatic group that can participate in various intermolecular interactions, such as pi-stacking, and serves as a handle for further chemical modifications. The azetidin-3-one core provides a reactive ketone carbonyl group for a range of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | N/A |

| Molecular Weight | 261.32 g/mol | |

| CAS Number | 206446-44-8 | |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | N/A |

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is most effectively achieved through a two-step process, commencing with the readily available precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. This is first oxidized to the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, which is then subjected to a Grignard reaction with phenylmagnesium bromide to introduce the benzoyl precursor, followed by oxidation.

Step 1: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

A common and efficient method for the oxidation of the secondary alcohol in tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone is the use of a TEMPO-catalyzed oxidation with sodium hypochlorite (NaClO) as the terminal oxidant.[2]

Experimental Protocol: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.3 M) at 0 °C, add an aqueous solution of potassium bromide (0.1 eq) and TEMPO (0.02 eq).

-

To this biphasic mixture, add an aqueous solution of sodium hypochlorite (1.2 eq) and potassium bicarbonate (2.0 eq) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the reaction vigorously at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-oxoazetidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Grignard Reaction and Subsequent Oxidation

The introduction of the phenyl group is achieved via a Grignard reaction of tert-butyl 3-oxoazetidine-1-carboxylate with phenylmagnesium bromide. This forms a tertiary alcohol which is then oxidized to the desired benzoyl group.

Experimental Protocol: Synthesis of this compound

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of phenylmagnesium bromide (1.2 eq) in THF dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.

-

Dissolve the crude alcohol in a suitable solvent such as DCM.

-

Add an oxidizing agent, such as Dess-Martin periodinane or perform a Swern oxidation, to the solution and stir until the oxidation is complete (monitored by TLC).

-

Work up the reaction accordingly based on the chosen oxidation method to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.9-7.4 (m, 5H, Ar-H), 4.4-4.2 (m, 4H, azetidine-H), 3.8-3.6 (m, 1H, azetidine-H), 1.45 (s, 9H, t-Bu).

-

¹³C NMR (CDCl₃, 100 MHz): δ 195-190 (C=O, benzoyl), 156.0 (C=O, Boc), 138-128 (aromatic carbons), 80.5 (quaternary C, Boc), 60-55 (CH₂, azetidine), 45-40 (CH, azetidine), 28.5 (CH₃, t-Bu).

-

IR (KBr, cm⁻¹): ~2975 (C-H, alkane), ~1700 (C=O, ketone), ~1685 (C=O, carbamate), ~1600, 1450 (C=C, aromatic).

-

Mass Spectrometry (ESI+): m/z 262.1 [M+H]⁺, 284.1 [M+Na]⁺.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the ketone carbonyl group and the Boc-protected nitrogen. The ketone can undergo a variety of nucleophilic additions and reductions, providing access to a diverse range of 3-substituted azetidines. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to liberate the secondary amine for further functionalization.

Logical Relationships in Synthesis and Application

Caption: Synthetic pathway, reactivity, and application of the target molecule.

Conclusion

This compound is a strategically important intermediate for the incorporation of the azetidine motif into pharmaceutical compounds. Its synthesis from readily available starting materials is straightforward, and its chemical handles allow for diverse and predictable functionalization. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the utility of such well-designed building blocks in accelerating drug discovery and development is undeniable.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.

- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019, October 31). PMC.

- Understanding Aze Medications: The Role of Azetidine Derivatives. (2025, December 30). Oreate AI Blog.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.

- A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PMC.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry. (n.d.). Benchchem.

- 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. (n.d.). Chemicalbook.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 21). MDPI.

- Azetidine synthesis. (n.d.). Organic Chemistry Portal.

- Azetidine Synthesis. (n.d.). ScienceDirect.

- This compound. (n.d.). Sigma-Aldrich.

- Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate. (n.d.). Benchchem.

- This compound. (n.d.). 摩熵化学.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Synthesis Architectures for N-Boc-3-benzoylazetidine

The following technical guide details the synthesis architectures for N-Boc-3-benzoylazetidine (CAS: 206446-44-8). It is structured to provide operational autonomy to the researcher, moving from historical context to executable, high-fidelity protocols.

Executive Summary & Strategic Context

N-Boc-3-benzoylazetidine represents a critical scaffold in modern medicinal chemistry, serving as a conformationally restricted linker that mimics the

Historically, accessing C3-functionalized azetidines relied on harsh ring-closure methods (e.g., from 1-bromo-3-chloropropane derivatives) which lacked regiocontrol. The modern "Discovery Era" of this molecule is defined by the shift from ring construction to ring functionalization —specifically, the ability to generate stable C3-nucleophiles (via organozinc intermediates) or C3-electrophiles (via Weinreb amides) on the intact azetidine core.

This guide delineates the two most authoritative pathways:

-

The Thermodynamic Pathway (Classical): Weinreb Amide functionalization of carboxylic acids.

-

The Kinetic Pathway (Modern): Zinc-mediated Negishi-type coupling of 3-iodoazetidines.

Pathway A: The Weinreb Amide Protocol (Nucleophilic Substitution)

Best for: Bench-scale discovery, high reliability, avoiding heavy metal waste.

This pathway leverages the stability of the N-methoxy-N-methylamide (Weinreb amide) to prevent over-addition of the Grignard reagent, a common failure mode when synthesizing ketones from esters.

Mechanistic Logic

The reaction proceeds via the formation of a stable five-membered chelated intermediate upon addition of phenylmagnesium bromide. This tetrahedral intermediate does not collapse to the ketone until acidic hydrolysis during the workup, effectively masking the carbonyl from a second nucleophilic attack.

Experimental Workflow

Reagents:

-

Precursor: 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv)

-

Activator: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) or EDCI/HOBt.

-

Amine: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv).

-

Nucleophile: Phenylmagnesium bromide (PhMgBr) (3.0 M in Et2O, 2.5 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF).

Protocol:

-

Activation: Dissolve N-Boc-azetidine-3-carboxylic acid in anhydrous DCM (0.2 M) at 0°C. Add CDI portion-wise. Stir for 1 hour until

evolution ceases. -

Amidation: Add N,O-Dimethylhydroxylamine hydrochloride. Stir at room temperature (RT) for 12 hours.

-

Isolation (Intermediate): Wash with 1N HCl, sat.

, and brine.[1] Dry over -

Grignard Addition: Dissolve the Weinreb amide in anhydrous THF (0.1 M) under Argon. Cool to -78°C.[2][3][4]

-

Controlled Addition: Dropwise add PhMgBr (2.5 equiv). The low temperature is critical to prevent Boc-deprotection or ring attack.

-

Warming: Allow the mixture to warm to 0°C over 2 hours.

-

Hydrolysis (Critical Step): Quench with cold 1M HCl or saturated

. Stir vigorously for 30 minutes to collapse the tetrahedral intermediate. -

Purification: Extract with EtOAc. Flash chromatography (Hexane/EtOAc) yields N-Boc-3-benzoylazetidine as a white/off-white solid.

Pathway B: The Organozinc "Negishi" Protocol (Metal Insertion)

Best for: Process chemistry, scale-up, and accessing diverse analogs from a common iodide precursor.

This route, popularized by the work of Billotte and further optimized by Ji et al. (2018), utilizes a "Knochel-type" zinc insertion into the C-I bond of N-Boc-3-iodoazetidine. This reverses the polarity of the C3 carbon, turning it from an electrophile (in the iodide form) to a nucleophile (the organozinc species).

Mechanistic Logic

The high ring strain of azetidine usually makes the formation of organometallics risky (

Experimental Workflow

Reagents:

-

Precursor: tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv).

-

Metal Source: Zinc dust (activated with 1,2-dibromoethane and TMSCl).

-

Electrophile: Benzoyl chloride (1.2 equiv).

-

Catalyst: CuCN

2LiCl (1.0 equiv) or Pd(PPh3)4 (0.05 equiv). -

Solvent: Anhydrous THF.

Protocol:

-

Zinc Activation: In a flame-dried flask, suspend Zn dust (3.0 equiv) in THF. Add catalytic 1,2-dibromoethane and TMSCl to activate the surface. Reflux briefly.

-

Insertion: Cool to RT. Add a solution of N-Boc-3-iodoazetidine in THF. Stir at 40°C for 1–2 hours. Checkpoint: GC-MS or TLC analysis of a quenched aliquot should show complete consumption of iodide and formation of the de-iodinated azetidine (protonated species).

-

Transmetallation: Cool the organozinc solution to -20°C. Add CuCN

2LiCl solution (1M in THF) to form the zinc-copper couple. Stir for 15 mins. -

Acylation: Add benzoyl chloride dropwise.

-

Reaction: Allow to warm to 0°C and stir for 4–12 hours.

-

Workup: Quench with saturated

and

Visualization of Synthesis Architectures

Comparative Reaction Pathways

The following diagram illustrates the bifurcation of strategy based on the starting material (Acid vs. Iodide).

Caption: Figure 1. Divergent synthesis strategies utilizing nucleophilic addition (Blue) vs. metal-catalyzed coupling (Red).

Comparative Analysis & Data Summary

The choice between pathways depends heavily on the scale and available equipment.

| Metric | Pathway A: Weinreb Amide | Pathway B: Zinc/Negishi |

| Overall Yield | 65% – 75% | 55% – 65% |

| Step Count | 2 Steps (from Acid) | 1 Pot / 2 Stages (from Iodide) |

| Reagent Cost | Low (Generic reagents) | Moderate (Zn, Cu/Pd catalysts) |

| Scalability | High (Exothermic but manageable) | Moderate (Heterogeneous Zn activation) |

| Impurity Profile | Clean (Main impurity: unreacted amide) | Complex (Homocoupling, reduction) |

| Moisture Sensitivity | Moderate (Grignard requires dry THF) | High (Zn insertion fails with moisture) |

References

-

Weinreb Amide Synthesis (Foundational): Nahm, S.; Weinreb, S. M.[4] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

-

Zinc Insertion/Coupling (Specific to Azetidines): Ji, Y.; Wojtas, L.; Lopchuk, J. M. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018 , part iv, 195–214. Link

-

Billotte's Procedure (Organozinc Precedent): Billotte, S. "Zinc Insertion into 3-Iodoazetidines: A New Access to 3-Functionalized Azetidines." Synlett, 1998 , 1998(4), 379–380. Link

-

Azetidine Review: Bott, T. M.; West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012 , 84(1), 223–264. Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for Tert-butyl 3-benzoylazetidine-1-carboxylate

Abstract

This application note details a high-fidelity, two-step synthesis of Tert-butyl 3-benzoylazetidine-1-carboxylate (CAS: 206446-44-8). The protocol utilizes a Weinreb amide intermediate to couple N-Boc-azetidine-3-carboxylic acid with phenylmagnesium bromide. This route is selected for its high chemoselectivity, preventing the formation of tertiary alcohol byproducts common in direct ester-to-ketone transformations. The procedure is optimized for bench-scale synthesis (1–10 g) and includes critical safety checkpoints for handling organometallic reagents.

Introduction & Retrosynthetic Analysis

The azetidine ring is a high-value scaffold in modern medicinal chemistry, often serving as a metabolically stable bioisostere for gem-dimethyl or cyclobutane groups. However, the ring strain (~26 kcal/mol) requires careful thermal management during synthesis.

Retrosynthetic Strategy: The target ketone is accessed via the Weinreb Ketone Synthesis . Direct addition of Grignard reagents to esters often leads to over-addition (yielding tertiary alcohols). The Weinreb amide (N-methoxy-N-methylamide) forms a stable tetrahedral intermediate with the organometallic reagent, which collapses to the ketone only upon acidic quench, effectively halting the reaction at the desired oxidation state.

Reaction Scheme

Figure 1: Synthetic pathway utilizing the Weinreb amide strategy to prevent over-alkylation.

Safety & Handling

-

Phenylmagnesium Bromide (PhMgBr): Pyrophoric and moisture-sensitive. Handle exclusively under an inert atmosphere (N₂ or Ar). Syringes and needles must be oven-dried.

-

Exotherms: The quenching of Grignard reactions is highly exothermic. Quench at 0°C and add the quenching agent (sat. NH₄Cl) dropwise.[1][2]

-

Azetidines: While generally stable, the strained ring can open under strong acidic conditions. Avoid prolonged exposure to strong acids (e.g., HCl) during workup; use weak acids (NH₄Cl, citric acid) where possible.

Experimental Protocol

Step 1: Synthesis of Weinreb Amide Intermediate

Target: Tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (CAS: 820971-67-3)

Reagents

| Reagent | Equiv. | MW ( g/mol ) | Quantity (Example) |

| N-Boc-azetidine-3-carboxylic acid | 1.0 | 201.22 | 5.00 g |

| N,O-Dimethylhydroxylamine HCl | 1.2 | 97.54 | 2.91 g |

| EDCI·HCl | 1.5 | 191.70 | 7.14 g |

| HOBt (anhydrous) | 1.5 | 135.12 | 5.03 g |

| Triethylamine (TEA) | 3.0 | 101.19 | 10.4 mL |

| DCM (Anhydrous) | - | - | 50 mL (0.5 M) |

Procedure

-

Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-Boc-azetidine-3-carboxylic acid (5.00 g, 24.8 mmol) and anhydrous DCM (50 mL).

-

Add Coupling Agents: Cool the solution to 0°C (ice bath). Add HOBt (5.03 g, 37.2 mmol) and EDCI·HCl (7.14 g, 37.2 mmol). Stir for 15 minutes at 0°C.

-

Amine Addition: Add N,O-Dimethylhydroxylamine HCl (2.91 g, 29.8 mmol) in one portion, followed by the dropwise addition of TEA (10.4 mL, 74.4 mmol).

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 12–16 hours under nitrogen.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The acid starting material (low Rf) should disappear, and a new amide spot (Rf ~0.4–0.5) should appear.

-

-

Workup: Dilute with DCM (50 mL). Wash sequentially with:

-

1M Citric acid or 1M HCl (2 x 30 mL) – Removes excess amine/EDCI.

-

Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid/HOBt.

-

Brine (1 x 30 mL).

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude material is often pure enough for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc gradient 0→50%).

-

Yield: Expect 85–95% as a colorless oil or white solid.

-

Step 2: Grignard Addition to Form Ketone

Target: this compound (CAS: 206446-44-8)

Reagents

| Reagent | Equiv. | MW ( g/mol ) | Quantity (Example) |

| Weinreb Amide (from Step 1) | 1.0 | 244.29 | 5.00 g |

| Phenylmagnesium Bromide (3.0M in Et₂O or 1.0M in THF) | 2.5 | - | Calc. based on Molarity |

| THF (Anhydrous) | - | - | 40 mL (0.5 M) |

Procedure

-

Setup: Place the Weinreb Amide (5.00 g, 20.5 mmol) in a flame-dried 2-neck flask under argon. Dissolve in anhydrous THF (40 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Critical: Do not cool to -78°C unless necessary; 0°C is usually sufficient for PhMgBr and ensures faster conversion without stalling.

-

-

Addition: Add PhMgBr solution (approx. 51 mmol, 2.5 equiv) dropwise via syringe over 20 minutes. Maintain internal temperature < 5°C.

-

Observation: The solution may turn slightly yellow or cloudy.[3]

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for an additional 2 hours.

-

Validation: TLC should show complete consumption of the Weinreb amide.

-

-

Quench (Critical): Cool the mixture back to 0°C. Slowly add saturated aqueous NH₄Cl (30 mL). Vigorous bubbling will occur.[3]

-

Extraction: Extract with EtOAc (3 x 50 mL). Combine organic layers and wash with Brine (50 mL).

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0–30% EtOAc in Hexanes).

-

Yield: Expect 70–85%.

-

Quality Control & Characterization

Verify the identity of the product using the following diagnostic signals.

Data Table: Expected Analytical Parameters

| Parameter | Diagnostic Signal | Structural Assignment |

| 1H NMR (CDCl₃) | δ 7.90–7.95 (d, 2H) | Phenyl ortho protons (Deshielded by C=O) |

| δ 7.40–7.60 (m, 3H) | Phenyl meta/para protons | |

| δ 4.10–4.30 (m, 5H) | Azetidine ring protons + C3-H | |

| δ 1.45 (s, 9H) | Boc tert-butyl group | |

| Absence of Signal | δ ~3.7 (s) & ~3.2 (s) | Loss of Weinreb N-OMe and N-Me peaks confirms conversion.[4] |

| 13C NMR | δ ~196 ppm | Ketone Carbonyl (C=O) |

| δ ~156 ppm | Carbamate Carbonyl (Boc) | |

| Mass Spec (ESI) | [M+Na]+ ~284.1 | Sodium adduct of parent mass (261.3) |

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

-

Low Yield in Step 2: If starting material remains, ensure the Grignard reagent is fresh. Titrate the Grignard reagent if the bottle is old.

-

Boc Deprotection: If the Boc group is lost (observed by disappearance of the 1.45 ppm singlet and appearance of broad NH), the workup was likely too acidic. Ensure NH₄Cl is used for quenching, not HCl.

-

Tertiary Alcohol Formation: If the mass spectrum shows M+78 (double addition of Ph), the temperature during Grignard addition was likely too high, or the quench was delayed excessively. Maintain 0°C strictly during addition.

References

-

Weinreb Ketone Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Lett.1981 , 22, 3815–3818. Link

-

Azetidine Weinreb Amides: Sigma-Aldrich Product 820971-67-3: tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate.Link

-

General Amidation Protocol: Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron2005 , 61, 10827–10852. Link

-

Grignard Handling: Org. Synth.1932 , 12,[5][6] 16. "Phenylmagnesium Bromide." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. youtube.com [youtube.com]

- 4. 142253-55-2 | N-Boc-Azetidine-3-carboxylic acid - AiFChem [aifchem.com]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

Step-by-step preparation of N-Boc-3-benzoylazetidine from starting materials

Application Note: Strategic Synthesis of N-Boc-3-benzoylazetidine via Weinreb Amide Methodology

Abstract & Strategic Overview

The preparation of N-Boc-3-benzoylazetidine (tert-butyl 3-benzoylazetidine-1-carboxylate) presents a specific challenge in medicinal chemistry: installing a reactive ketone functionality on a strained, nitrogen-containing small ring without compromising the protecting group or the ring integrity.

While direct Friedel-Crafts acylation is often the first instinct for installing benzoyl groups, it is chemically incompatible with the acid-sensitive Boc (tert-butyloxycarbonyl) group. Furthermore, the use of acid chlorides to generate the ketone often leads to over-addition of organometallics, resulting in tertiary alcohols rather than the desired ketone.

The Solution: This protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) methodology.[1][2] This route is selected for its high chemoselectivity. The Weinreb amide forms a stable chelated tetrahedral intermediate with Grignard reagents, preventing the "double-addition" side reaction and ensuring the exclusive formation of the ketone upon hydrolytic workup.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the logical selection of the Weinreb route over inferior alternatives.

Figure 1: Retrosynthetic strategy highlighting the chemoselectivity of the Weinreb route.

Experimental Protocol

Phase 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert N-Boc-azetidine-3-carboxylic acid to tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| N-Boc-azetidine-3-carboxylic acid | 1.0 | Starting Material |

| N,O-Dimethylhydroxylamine HCl | 1.2 | Weinreb Amine Source |

| EDCI·HCl | 1.5 | Coupling Agent |

| HOBt (anhydrous) | 1.5 | Racemization Suppressor |

| N-Methylmorpholine (NMM) | 3.0 | Base |

| Dichloromethane (DCM) | Solvent | 0.1 M Concentration |

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-azetidine-3-carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M).

-

Activation: Cool the solution to 0°C using an ice bath. Add NMM (3.0 equiv), followed by EDCI·HCl (1.5 equiv) and HOBt (1.5 equiv). Stir for 15 minutes to generate the active ester in situ.

-

Note: The solution should remain clear to slightly cloudy.

-

-

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) in one portion.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

-

Monitoring: Check TLC (50% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a less polar amide spot (Rf ~0.4-0.5).

-

-

Workup:

-

Dilute with DCM.

-

Wash sequentially with: 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

-

Critical Check: The HCl wash removes unreacted amine and EDCI byproducts. The NaHCO₃ wash removes unreacted starting acid and HOBt.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Yield Expectation: 85–95% (Colorless to pale yellow oil). Usually sufficiently pure for the next step.

-

Phase 2: Grignard Addition (Ketone Formation)

Objective: Convert the Weinreb amide to N-Boc-3-benzoylazetidine.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Weinreb Amide (from Phase 1) | 1.0 | Intermediate |

| Phenylmagnesium Bromide (PhMgBr) | 2.5 | Nucleophile (1.0M in THF) |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, 0.1 M |

| Sat. Ammonium Chloride (NH₄Cl) | Excess | Quench Buffer |[3][4]

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and flush with Argon/Nitrogen. Add the Weinreb Amide (1.0 equiv) and dissolve in anhydrous THF .

-

Cooling: Cool the solution to 0°C (ice bath).

-

Scientist's Note: While -78°C is standard for some Grignards, Weinreb amides are robust. 0°C is sufficient and kinetically faster, but do not exceed 5°C during addition to protect the Boc group from potential side reactions.

-

-

Addition: Add PhMgBr (2.5 equiv) dropwise via syringe or addition funnel over 20 minutes.

-

Observation: A color change (often to yellow/orange) indicates the formation of the magnesium-chelated tetrahedral intermediate.

-

-

Digestion: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

-

Quench (Critical Step): Cool back to 0°C. Quench by slow addition of saturated aqueous NH₄Cl .

-

Chemistry: This hydrolysis breaks the N-O-Mg chelate, releasing the desired ketone.

-

-

Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via silica gel flash chromatography.

-

Eluent: Gradient 10%

30% EtOAc in Hexanes. -

Product: N-Boc-3-benzoylazetidine (White solid or thick oil).

-